molecular formula C6H8N4O2 B12560368 N'-hydroxy-4-methoxypyrimidine-2-carboximidamide

N'-hydroxy-4-methoxypyrimidine-2-carboximidamide

Cat. No.: B12560368
M. Wt: 168.15 g/mol
InChI Key: DQTKLXGSFRZTBH-UHFFFAOYSA-N
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Description

N’-hydroxy-4-methoxypyrimidine-2-carboximidamide is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the nitrogen atom, a methoxy group at the fourth carbon, and a carboximidamide group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydroxylamine or a similar reagent.

    Formation of the Carboximidamide Group: The carboximidamide group can be formed by reacting the intermediate compound with an appropriate amidine reagent.

Industrial Production Methods: Industrial production of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: N’-hydroxy-4-methoxypyrimidine-2-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Methanol, halides, and other nucleophiles under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N’-hydroxy-4-methoxypyrimidine-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methoxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboximidamide group can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • N’-hydroxy-2-methoxypyridine-4-carboximidamide
  • 4,6-dihydroxy-2-methylpyrimidine
  • 2-aminothiazole-4-carboxylate

Comparison: N’-hydroxy-4-methoxypyrimidine-2-carboximidamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N'-hydroxy-4-methoxypyrimidine-2-carboximidamide

InChI

InChI=1S/C6H8N4O2/c1-12-4-2-3-8-6(9-4)5(7)10-11/h2-3,11H,1H3,(H2,7,10)

InChI Key

DQTKLXGSFRZTBH-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC(=NC=C1)/C(=N/O)/N

Canonical SMILES

COC1=NC(=NC=C1)C(=NO)N

Origin of Product

United States

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